molecular formula C14H11FO2 B1439799 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178458-04-2

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1439799
CAS No.: 1178458-04-2
M. Wt: 230.23 g/mol
InChI Key: BAXXLECALKOFNA-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of a fluorine atom at the 2’ position, a methyl group at the 5’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. For instance, 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl can be synthesized via Suzuki–Miyaura cross-coupling between 2-iodo-4-nitrofluorobenzene and a boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .

Chemical Reactions Analysis

2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, similar compounds like flurbiprofen exert their effects by inhibiting cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives such as:

These comparisons highlight the unique structural features and applications of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid in various fields.

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXLECALKOFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681126
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178458-04-2
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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